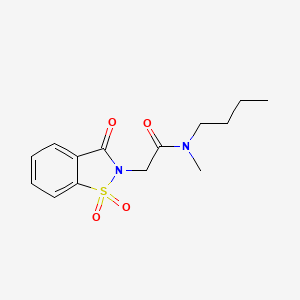![molecular formula C15H22N2O3 B2408441 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-47-1](/img/structure/B2408441.png)
1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, also known as CPAMD, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPAMD belongs to the class of drugs known as Nootropics, which are compounds that enhance cognitive function and memory.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Structural Analysis
A study by Boobalan et al. (2014) on a similar Mannich base, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, highlighted its antioxidant activity. The research provided a detailed computational perspective on its equilibrium geometry, vibrational spectra, and electronic structure, emphasizing the compound's effective performance in favor of antioxidant activity. This study indicates the potential of structurally related compounds in antioxidant applications, laying the groundwork for further exploration of 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in similar contexts (Boobalan et al., 2014).
Synthesis and Biological Evaluation
Research on functionalized spirooxindole pyrrolidine derivatives by Haddad et al. (2015) explored their synthesis via 1,3-dipolar cycloaddition reactions. These compounds were evaluated for antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating good activities comparable to established standard drugs. This study showcases the broad therapeutic potential of pyrrolidine derivatives, suggesting areas where the cyclopentylacetyl variant might find relevance (Haddad et al., 2015).
Cycloaddition and Cyclisation Reactions
James et al. (2008) investigated the cyclisations of azoacetates to azetidinones, revealing the isolation of 2-iminopyrrolidine-5-one derivatives. This study's findings on the cycloaddition and cyclisation reactions of related compounds provide insights into synthetic pathways that could be applicable to the synthesis of this compound, offering a foundation for developing new synthetic strategies (James et al., 2008).
Antidepressant and Nootropic Agents
A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone by Thomas et al. (2016) described their synthesis and pharmacological evaluation as potential antidepressant and nootropic agents. The high activity of specific derivatives underscores the potential for developing central nervous system (CNS) active agents. This suggests the possibility of exploring this compound for similar CNS-related applications (Thomas et al., 2016).
Propiedades
IUPAC Name |
1-[[1-(2-cyclopentylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-13-5-6-14(19)17(13)10-12-8-16(9-12)15(20)7-11-3-1-2-4-11/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQOLACXKYYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)



![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)
![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)
